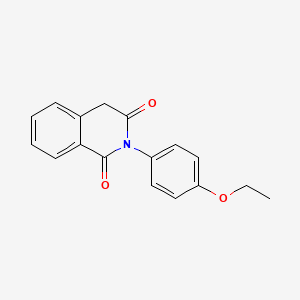

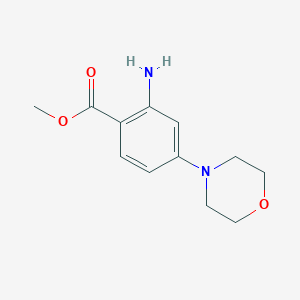

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione is a chemical compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Crystal Structure Analysis

The crystal and molecular structure of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione has been elucidated through X-ray single-crystal diffraction, revealing an orthorhombic crystalline form. This compound features a non-planar molecular structure with significant dihedral angles, illustrating the complex intermolecular C–H···O hydrogen bonding that contributes to its solid-state arrangement. Such structural insights are crucial for understanding the compound's physicochemical properties and potential applications in materials science and molecular engineering (Duru et al., 2018).

Antiviral Research

In the realm of antiviral research, derivatives of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione have been identified as promising inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These findings underscore the compound's potential as a scaffold for developing new therapeutic agents targeting HIV replication mechanisms. The magnesium chelating properties of these derivatives have been explored, offering insights into their interaction with metal ions, crucial for their antiviral activity (Billamboz et al., 2011).

Synthesis and Chemical Reactivity

The synthesis of novel isocoumarin and isoquinoline derivatives from 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione has been achieved, demonstrating the compound's versatility as a precursor for various chemical transformations. These synthetic routes offer pathways to diverse molecular structures, potentially applicable in pharmacological and materials science research (Mahmoud et al., 2008).

Electrochromic Materials

Research into novel organic light-emitting device (OLED) applications has led to the development of red-emissive fluorophores based on 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione derivatives. These materials exhibit promising photophysical characteristics for use in OLEDs, highlighting the potential of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione derivatives in advanced electronic and photonic technologies (Luo et al., 2015).

Green Synthesis Approaches

Innovative synthetic methodologies have been developed for isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones, showcasing environmentally friendly and efficient routes to these compounds. Such approaches reduce the environmental impact of chemical synthesis, aligning with the principles of green chemistry and sustainability (Yuan et al., 2016).

properties

IUPAC Name |

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-21-14-9-7-13(8-10-14)18-16(19)11-12-5-3-4-6-15(12)17(18)20/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGLDUQNMIXJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323654 |

Source

|

| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49674141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |

CAS RN |

130872-49-0 |

Source

|

| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

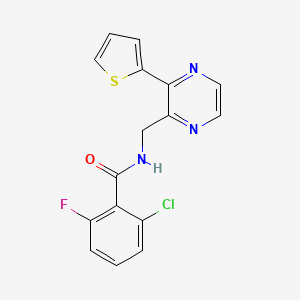

![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)

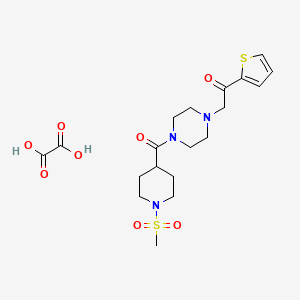

![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2470245.png)

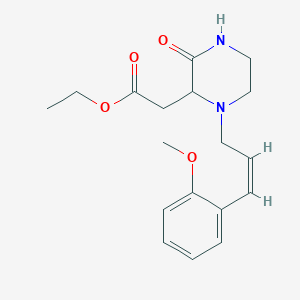

![4-fluoro-2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2470249.png)

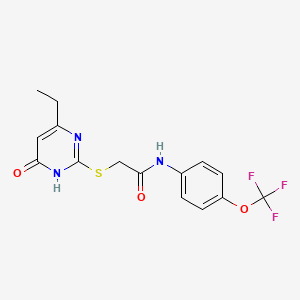

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470250.png)